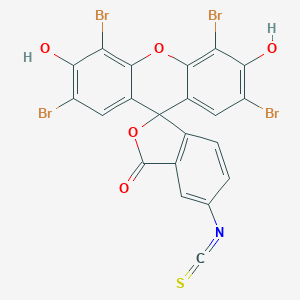
Isocyanate d'éosine
Vue d'ensemble
Description
Eosin 5-isothiocyanate is a derivative of the well-known dye eosin. It is a red fluorescent compound used extensively in various scientific fields, particularly in biochemistry and molecular biology. The compound is known for its ability to label proteins and other biomolecules, making it a valuable tool in fluorescence microscopy and other imaging techniques .
Applications De Recherche Scientifique
Eosin 5-isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent label in various chemical assays and reactions.
Biology: It is employed in fluorescence microscopy to label proteins, nucleic acids, and other biomolecules.
Medicine: It is used in diagnostic assays and imaging techniques to detect and visualize specific biomolecules.
Industry: It is used in the development of fluorescent dyes and markers for various industrial applications.
Mécanisme D'action
Target of Action
Eosin isothiocyanate, also known as Eosine-5-isothiocyanate, primarily targets amino groups on proteins . It is used as a red fluorescent label to mark these groups . Additionally, it can act as a reversible inhibitor of the erythrocyte calcium pump .
Mode of Action
Eosin isothiocyanate interacts with its targets by binding to the amino groups on proteins . This interaction results in the proteins being labeled with a red fluorescent tag, which can be detected in subsequent analyses . When acting as an inhibitor of the erythrocyte calcium pump, it reversibly binds to the pump, affecting its function .
Biochemical Pathways
Its role as a reversible inhibitor of the erythrocyte calcium pump indicates that it may affect calcium transport and homeostasis within erythrocytes .
Pharmacokinetics
It is known to besoluble in DMSO , which may influence its absorption and distribution. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The primary result of eosin isothiocyanate’s action is the labeling of amino groups on proteins with a red fluorescent tag . This allows for the visualization and tracking of these proteins in various biological and biochemical studies. When acting as an inhibitor of the erythrocyte calcium pump, it can affect calcium transport within erythrocytes .
Action Environment
The action of eosin isothiocyanate can be influenced by various environmental factors. For instance, its solubility in DMSO suggests that the presence of this solvent can affect its bioavailability and efficacy . Additionally, it should be stored at room temperature, in the dark, and under desiccating conditions to maintain its stability .
Analyse Biochimique
Biochemical Properties
Eosin Isothiocyanate interacts with various biomolecules, particularly proteins. It is used to label amino groups on proteins, which allows for the study of these proteins in a variety of biochemical reactions . The nature of these interactions is primarily through the formation of covalent bonds with the amino groups on proteins .
Cellular Effects
Eosin Isothiocyanate has been shown to have effects on various types of cells. For instance, it has been used in conjunction with tertiary amines as a water-soluble photoinitiation system to photopolymerize targeted coatings on live cells . This suggests that Eosin Isothiocyanate can influence cell function by interacting with specific cellular components and inducing biochemical reactions.
Molecular Mechanism
The molecular mechanism of Eosin Isothiocyanate involves its ability to act as a photoinitiator. In the presence of light, Eosin Isothiocyanate can initiate radical copolymerization reactions . This process involves the generation of reactive species and nucleophilic substrates for proximal protein oxidation and trapping . This mechanism allows Eosin Isothiocyanate to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Eosin Isothiocyanate can change over time. For instance, in eosin-mediated photo-redox polymerization experiments, the polymer formation was found to be dependent on the oxygen exposure and Eosin Isothiocyanate concentration . This suggests that the stability and long-term effects of Eosin Isothiocyanate on cellular function can be influenced by various experimental conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Eosin 5-isothiocyanate can be synthesized through the reaction of eosin with thiophosgene. The reaction typically involves dissolving eosin in an appropriate solvent, such as dimethyl sulfoxide (DMSO), and then adding thiophosgene under controlled conditions. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: Industrial production of eosin isothiocyanate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Eosin 5-isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines, to form thiourea derivatives.
Addition Reactions: It can add to double bonds in alkenes, forming adducts.
Oxidation and Reduction Reactions: While less common, eosin isothiocyanate can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines and alcohols are commonly used nucleophiles in reactions with eosin isothiocyanate.
Solvents: DMSO, acetonitrile, and methanol are frequently used solvents.
Catalysts: In some reactions, catalysts such as bases or acids may be employed to facilitate the reaction.
Major Products: The major products formed from reactions with eosin isothiocyanate include thiourea derivatives, adducts with alkenes, and various substituted products depending on the nucleophile used .
Comparaison Avec Des Composés Similaires
Fluorescein isothiocyanate: Another widely used fluorescent label with similar applications in biochemistry and molecular biology.
Rhodamine isothiocyanate: Known for its bright fluorescence and used in similar applications as eosin isothiocyanate.
Texas Red isothiocyanate: A red fluorescent dye used for labeling and detection in various assays.
Uniqueness: Eosin 5-isothiocyanate is unique due to its specific fluorescence properties, which make it particularly useful in applications requiring red fluorescence. Its ability to form stable covalent bonds with target molecules also makes it a valuable tool in various scientific fields .
Propriétés
IUPAC Name |
2',4',5',7'-tetrabromo-3',6'-dihydroxy-6-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H7Br4NO5S/c22-12-4-10-18(14(24)16(12)27)30-19-11(5-13(23)17(28)15(19)25)21(10)9-2-1-7(26-6-32)3-8(9)20(29)31-21/h1-5,27-28H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXYXYGSUXANME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N=C=S)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H7Br4NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70975933 | |
| Record name | 2',4',5',7'-Tetrabromo-3',6'-dihydroxy-5-isothiocyanato-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70975933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
705.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60520-47-0 | |
| Record name | Eosin 5-isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60520-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eosine-5-isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060520470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',4',5',7'-Tetrabromo-3',6'-dihydroxy-5-isothiocyanato-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70975933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


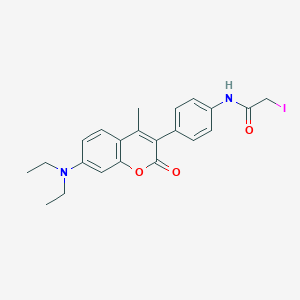

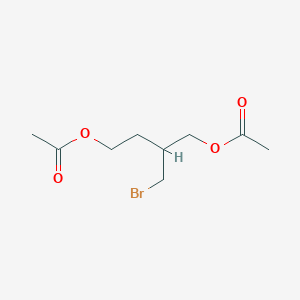
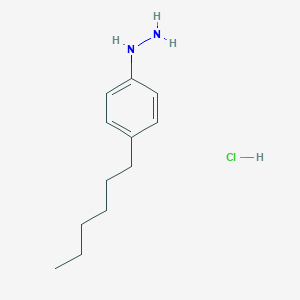
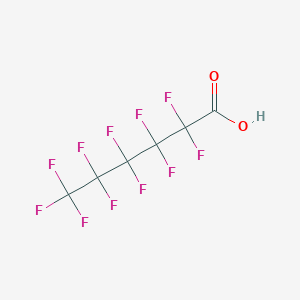
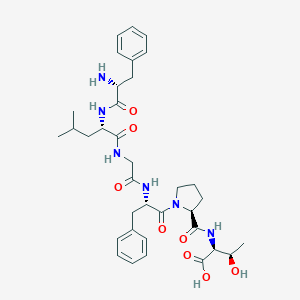
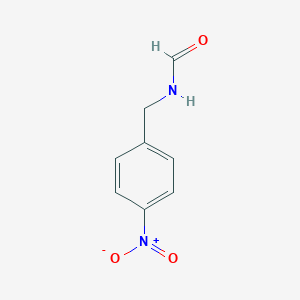
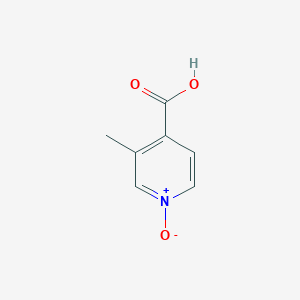

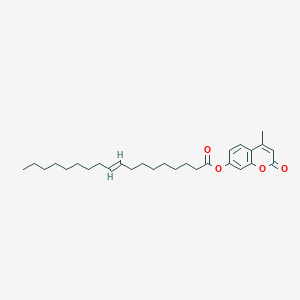
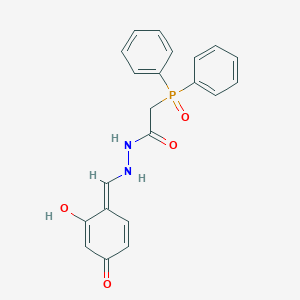
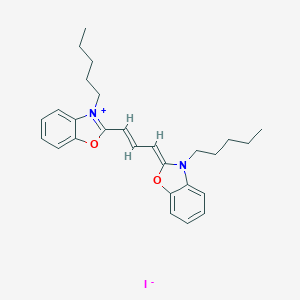
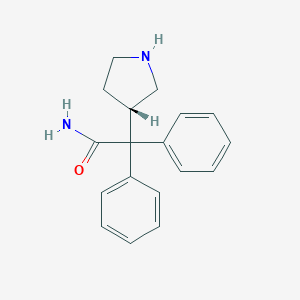
![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide](/img/structure/B149346.png)
